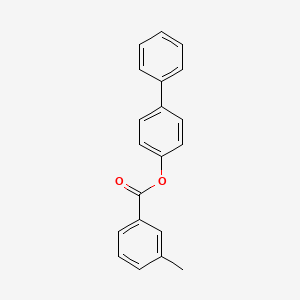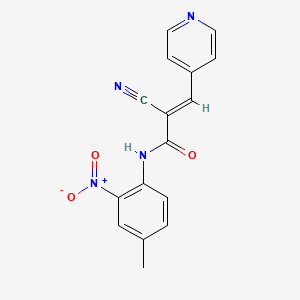
Biphenyl-4-yl 3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biphenyl-4-yl 3-methylbenzoate is an organic compound that consists of a biphenyl group attached to a 3-methylbenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4-yl 3-methylbenzoate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the diazotization of aniline derivatives followed by coupling with benzene derivatives in the presence of copper chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic methodologies. The Suzuki–Miyaura coupling reaction is favored due to its mild reaction conditions and high yields. Additionally, the use of isopropyl nitrite as a diazotizing reagent in the synthesis of biphenyl compounds has been explored for its simplicity and cost-effectiveness .
化学反応の分析
Types of Reactions
Biphenyl-4-yl 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as iron(III) oxide and acetyl chloride.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the biphenyl group, which behaves similarly to benzene.
Common Reagents and Conditions
Oxidation: Iron(III) oxide and acetyl chloride in carbon disulfide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts and boron reagents in the Suzuki–Miyaura coupling reaction.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Biphenyl-4-yl 3-methylbenzoate has several scientific research applications:
作用機序
The mechanism of action of biphenyl-4-yl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The biphenyl group allows for electrophilic substitution reactions, which can modify the compound’s activity and selectivity. Additionally, the ester moiety can undergo hydrolysis, releasing the active biphenyl derivative that interacts with biological targets .
類似化合物との比較
Biphenyl-4-yl 3-methylbenzoate can be compared with other biphenyl derivatives, such as:
- Biphenyl-4-yl benzoate
- Biphenyl-4-yl acetate
- Biphenyl-4-yl propionate
These compounds share similar structural features but differ in their ester moieties, which can influence their chemical reactivity and biological activity.
特性
分子式 |
C20H16O2 |
|---|---|
分子量 |
288.3 g/mol |
IUPAC名 |
(4-phenylphenyl) 3-methylbenzoate |
InChI |
InChI=1S/C20H16O2/c1-15-6-5-9-18(14-15)20(21)22-19-12-10-17(11-13-19)16-7-3-2-4-8-16/h2-14H,1H3 |
InChIキー |
VYSBBHOJVYYBGX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10891498.png)
![{4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetonitrile](/img/structure/B10891504.png)
![Hexadecahydrocyclopenta[a]phenanthren-17-one, 16-(1,5-dimethyl-1H-pyrazol-4-ylmethylene)-10,13-dimethyl-](/img/structure/B10891510.png)
![7-(Difluoromethyl)-2-methyl-5-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10891515.png)
![N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B10891523.png)
![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10891527.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B10891535.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-methylpropyl)benzenesulfonamide](/img/structure/B10891555.png)
![(5Z)-5-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B10891561.png)
![1-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10891565.png)
![5-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B10891572.png)
![2-{3-[(Biphenyl-4-yloxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10891578.png)
![3-({3-[(Butan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891590.png)
